2-Mercapto-3-methylphenol
Overview
Description
2-Mercapto-3-methylphenol is a compound that falls under the category of cresols . Cresols are a group of aromatic organic compounds, which are also categorized as methyl phenols . They are widely occurring phenols that may be either natural or manufactured . A thiol is a compound which contains an SH functional group . The -SH group itself is called a mercapto group .
Physical and Chemical Properties Analysis
The physical properties of thiols, which this compound is a type of, include having lower boiling points and being less soluble in water and other polar solvents than alcohols of similar molecular weight . The most recognizable property of thiols is their odors, which are often strong and repulsive .Safety and Hazards
2-Mercapto-3-methylphenol is likely to have similar safety and hazards to other thiols and cresols. Cresols are flammable and pose ingestion and inhalation toxicity hazards . Thiols are toxic if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, and are fatal if inhaled .
Properties
IUPAC Name |
3-methyl-2-sulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAIWQSZKFYBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617314 | |
Record name | 3-Methyl-2-sulfanylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470453-79-3 | |
Record name | 3-Methyl-2-sulfanylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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